molecular formula C7H17N3O2 B3048419 tetramethylguanidine acetate CAS No. 16836-76-3

tetramethylguanidine acetate

Cat. No.: B3048419
CAS No.: 16836-76-3
M. Wt: 175.23 g/mol
InChI Key: ZJAPLQBQQOLUDD-UHFFFAOYSA-N
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Description

Tetramethylguanidine acetate is an organic compound with the molecular formula C7H17N3O2. It is a derivative of guanidine, where the guanidine core is substituted with four methyl groups and an acetate group. This compound is known for its strong basicity and is commonly used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylguanidine acetate can be synthesized through several methods. One common method involves the reaction of tetramethylguanidine with acetic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired acetate salt. The reaction can be represented as follows:

Tetramethylguanidine+Acetic AcidTetramethylguanidine Acetate\text{Tetramethylguanidine} + \text{Acetic Acid} \rightarrow \text{this compound} Tetramethylguanidine+Acetic Acid→Tetramethylguanidine Acetate

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled temperatures and pressures to optimize the yield. The product is purified through crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tetramethylguanidine acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted guanidine compounds.

Scientific Research Applications

Tetramethylguanidine acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a strong base in organic synthesis, particularly in alkylation and deprotonation reactions.

    Biology: It is used in the synthesis of biologically active compounds and as a catalyst in biochemical reactions.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used as a catalyst in the production of polymers, such as polyurethanes, and in the manufacture of dyes and pigments.

Mechanism of Action

Tetramethylguanidine acetate exerts its effects primarily through its strong basicity. It acts as a proton acceptor, facilitating various chemical reactions by deprotonating substrates. This property makes it an effective catalyst in many organic reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylurea
  • Noxytiolin
  • Metformin
  • Buformin
  • Allantoic Acid
  • Carmustine

Uniqueness

Tetramethylguanidine acetate is unique due to its strong basicity and non-nucleophilic nature. This makes it particularly useful in reactions where a strong base is required without the risk of nucleophilic side reactions. Its high solubility in water and organic solvents also enhances its versatility in various applications.

Conclusion

This compound is a valuable compound in both scientific research and industrial applications. Its strong basicity, versatility in chemical reactions, and wide range of applications make it an essential reagent in many fields. Understanding its preparation methods, chemical reactions, and mechanism of action can help in leveraging its full potential in various applications.

Properties

IUPAC Name

acetic acid;1,1,3,3-tetramethylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.C2H4O2/c1-7(2)5(6)8(3)4;1-2(3)4/h6H,1-4H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAPLQBQQOLUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN(C)C(=N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470919
Record name Guanidine, N,N,N',N'-tetramethyl-, monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16836-76-3
Record name Guanidine, N,N,N',N'-tetramethyl-, monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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